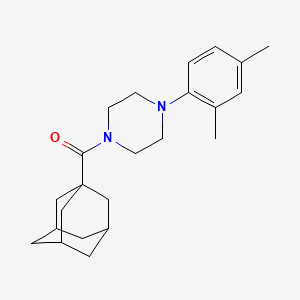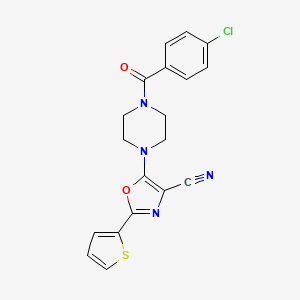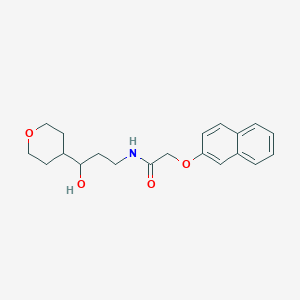
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine, also known as ACR16, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of piperazine derivatives and is a selective antagonist of the 5-HT2A receptor.
Mécanisme D'action
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine binds to the 5-HT2A receptor and blocks its activation, which leads to the modulation of the neurotransmitter systems and the improvement of the symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and cognition. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been found to improve the cognitive function, memory, and attention in animal models and human subjects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments. It is a selective antagonist of the 5-HT2A receptor, which makes it a useful tool for the study of the role of this receptor in various physiological and behavioral processes. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, the limitations of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine include its high cost and limited availability, which can restrict its use in large-scale experiments.
Orientations Futures
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has shown promising results in preclinical and clinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. These include the study of the long-term effects of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine on the brain and the investigation of its efficacy in the treatment of other neurological and psychiatric disorders. The development of new analogs of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine with improved pharmacological properties can also be explored to enhance its therapeutic potential. Additionally, the study of the mechanism of action of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine can provide insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
Conclusion
In conclusion, 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor and has been shown to have various biochemical and physiological effects. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments, but its limitations include its high cost and limited availability. Several future directions can be explored to further investigate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which is then cyclized to form 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine. The yield of the synthesis method is reported to be around 70-80%.
Applications De Recherche Scientifique
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of schizophrenia, depression, anxiety, and cognitive impairment. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has also been shown to have neuroprotective properties and can prevent the damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-adamantyl-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-16-3-4-21(17(2)9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWWBRULXIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897476.png)


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)
![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)

![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)